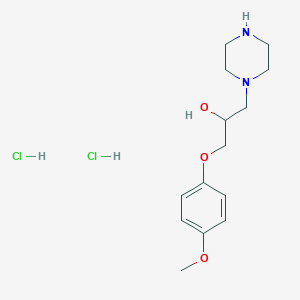
1-(4-甲氧基苯氧基)-3-哌嗪-1-基-丙烷-2-醇二盐酸盐
描述
科学研究应用
合成与表征
王晓山的一项研究重点研究了一种衍生物化合物的合成,该化合物涉及阿魏酸乙酰化保护与哌嗪的反应,得到一种单取代哌嗪衍生物。最终产物的产率超过 56.9%,其化学结构通过各种光谱方法得到证实 (王晓山,2011)。
秦冰毅等人对相关的二盐酸盐化合物进行了光谱研究。使用各种相关技术进行了完整的 NMR 分配,增强了对该化合物结构性质的理解 (秦冰毅等,2005)。
生物活性和药理潜力
H. Marona 等人的一项研究合成了一系列 1,4-取代的哌嗪衍生物,包括与 1-(4-甲氧基苯氧基)-3-哌嗪-1-基-丙烷-2-醇二盐酸盐相关的化合物。对这些化合物对 α-肾上腺素受体的亲和力进行了评估,其中一些显示出有希望的拮抗特性 (H. Marona 等,2011)。
J. Martínez 及其同事合成了对 5-HT1A 血清素受体和血清素转运蛋白均表现出高纳摩尔亲和力的新衍生物,表明具有潜在的抗抑郁特性 (J. Martínez 等,2001)。
先进的合成技术
已经描述了用于制备类似化合物(例如多巴胺再摄取抑制剂 GBR-12909)的稳健工艺的开发。这包括改善关键偶联反应和优化产率 (M. Ironside 等,2002)。
像泊沙康唑这样的化合物的关键中间体的合成证明了这些化学结构在制药中的重要性,并为工业生产提供了优化条件 (王旭恒,2013)。
属性
IUPAC Name |
1-(4-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-18-13-2-4-14(5-3-13)19-11-12(17)10-16-8-6-15-7-9-16;;/h2-5,12,15,17H,6-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADUTRKVQJSDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















